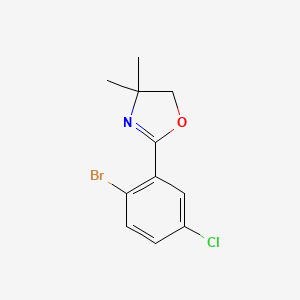

2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole

Description

2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is a halogen-substituted dihydrooxazole derivative characterized by a bicyclic structure comprising an oxazoline ring fused to a substituted phenyl group. The compound features a bromine atom at the ortho-position (C2) and a chlorine atom at the para-position (C5) on the phenyl ring, along with two methyl groups at the C4 position of the oxazoline ring. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organometallic synthesis, catalytic applications, and pharmaceutical chemistry .

Properties

IUPAC Name |

2-(2-bromo-5-chlorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO/c1-11(2)6-15-10(14-11)8-5-7(13)3-4-9(8)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZBFPGFGCRSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=C(C=CC(=C2)Cl)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630929 | |

| Record name | 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849106-18-9 | |

| Record name | 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with 2-amino-2-methylpropanol under acidic conditions to form the oxazole ring. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. Research indicates that oxazole derivatives can exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that oxazole compounds can inhibit the growth of various bacteria and fungi, making them candidates for antibiotic development.

- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to reduce inflammation, suggesting potential use in treating inflammatory diseases.

Agrochemicals

The compound's structural features may lend themselves to applications in agriculture:

- Pesticide Development : The incorporation of halogens (bromine and chlorine) is known to enhance the biological activity of pesticides. Research into similar oxazole compounds has shown efficacy against pests and diseases affecting crops.

Material Science

Research into the physical properties of oxazole derivatives suggests potential uses in material science:

- Polymer Chemistry : Oxazoles can be used as building blocks for synthesizing novel polymers with desirable mechanical and thermal properties.

- Dye Synthesis : The compound may serve as an intermediate in the production of dyes and pigments due to its chromophoric properties.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Antimicrobial Activity of Oxazole Derivatives" | Evaluated various oxazole compounds against bacterial strains | Found significant inhibition against Staphylococcus aureus and E. coli |

| "Synthesis and Characterization of New Pesticides" | Developed new pesticides based on oxazole structures | Demonstrated effective pest control with lower toxicity to beneficial insects |

| "Thermal Stability of Oxazole-Based Polymers" | Investigated thermal properties of polymers synthesized from oxazoles | Reported enhanced thermal stability compared to traditional polymer materials |

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms on the phenyl ring can form halogen bonds with target proteins, enhancing binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole with analogous dihydrooxazole derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects

Key Observations :

- Halogen vs. Alkoxy Substituents : The bromo and chloro groups in the target compound are electron-withdrawing, polarizing the phenyl ring and enhancing electrophilicity at the C2 position. This contrasts with methoxy-substituted analogs, where electron donation facilitates nucleophilic aromatic substitution .

Reactivity in Organometallic Reactions

- Organotin Synthesis: The bromophenyl analog (CAS 32664-13-4) undergoes transmetallation with triphenylstannane to form stable tin complexes, a reaction facilitated by the Br atom’s leaving-group ability . The target compound’s additional Cl substituent may modulate this reactivity by altering electron density at the reactive site.

- Metallation : In contrast, 2-(2-furyl)-4,4-dimethyl-4,5-dihydrooxazole () undergoes regioselective lithiation at C5 of the furan ring, a process driven by the directing effects of the oxazoline nitrogen. Halogenated analogs like the target compound are less likely to participate in such metallation due to reduced electron density at the aromatic ring .

Biological Activity

2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies through a comprehensive review of available literature.

- Molecular Formula : CHBrClN\O

- Molecular Weight : 329.62 g/mol

- CAS Number : Not specified in available sources.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in primary literature; however, related compounds in the oxazole class exhibit various biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Anticancer Activity

Research indicates that oxazole derivatives can possess significant anticancer properties. For instance, studies on structurally similar compounds have shown that they can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

-

Mechanism of Action :

- Oxazoles may interact with cellular pathways involved in cancer progression, such as the inhibition of protein kinases and modulation of cell cycle regulators.

- They may also induce oxidative stress leading to cell death.

-

Case Studies :

- A study on related oxazole derivatives demonstrated a cytotoxic effect against various cancer cell lines (e.g., MCF-7, HeLa) with IC values in low micromolar ranges .

- Another compound from the oxazole family exhibited significant activity against human leukemia cells, suggesting a potential for therapeutic application in hematological malignancies .

Antimicrobial Activity

Oxazole derivatives have been reported to show antimicrobial properties against both Gram-positive and Gram-negative bacteria.

-

Mechanism :

- The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

-

Research Findings :

- A study indicated that similar compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli .

- The presence of halogen substituents (like bromine and chlorine) in the structure has been linked to enhanced antimicrobial activity due to increased lipophilicity and interaction with bacterial membranes .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC (µM) | Target Cells |

|---|---|---|---|

| This compound | Anticancer | Not specified | Various cancer lines |

| Related Oxazole Derivative | Anticancer | 10-20 | MCF-7 |

| Related Oxazole Derivative | Antimicrobial | 15-30 | S. aureus |

| Related Oxazole Derivative | Antimicrobial | 20-40 | E. coli |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Bromo-5-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via condensation of substituted phenyl precursors with 2-amino-2-methylpropanol under reflux in polar aprotic solvents like DMSO or THF. Key steps include:

- Reflux duration : Extended reflux (18–24 hours) ensures complete cyclization .

- Workup : Post-reflux, the mixture is distilled under reduced pressure, cooled, and precipitated in ice water. Stirring for 12 hours improves crystallization .

- Purification : Recrystallization in water-ethanol mixtures enhances purity (yields ~65%) .

- Catalysis : For organotin derivatives, NaBH₄ reduction at -84°C stabilizes intermediates, achieving 43% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- ¹H/¹³C NMR : Monitor characteristic peaks for the oxazoline ring (e.g., δ ~4.09 ppm for oxazoline protons, δ ~79.1 ppm for C-N) and aryl substituents (e.g., δ ~7.92 ppm for bromophenyl protons) .

- FT-IR : Absorbances at ~1666 cm⁻¹ (C=N stretch) and ~1174 cm⁻¹ (C-O) confirm oxazoline formation .

- Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺) validates molecular weight (±0.002 Da) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions, and what strategies enhance regioselectivity?

- Methodological Answer :

- Electron-Withdrawing Effects : The bromo and chloro substituents activate the phenyl ring for electrophilic substitution, directing metallation to the ortho position relative to the oxazoline .

- Regioselective Metalation : Use Bu₂Mg in toluene with HMPA as a co-solvent to achieve >90% regioselectivity at C-5 of the oxazoline ring. Quenching with electrophiles (e.g., thiophene-2-carbonyl chloride) yields functionalized derivatives .

- Ligand Design : Modify steric bulk (e.g., tert-butyl vs. isopropyl groups) to tune reactivity in Pd-catalyzed allylic alkylations .

Q. What role does this compound play as a ligand in asymmetric catalysis, and how can its enantioselectivity be modulated?

- Methodological Answer :

- Chiral Induction : The oxazoline’s rigid planar structure stabilizes transition states in asymmetric reactions. For example, (S)-configured derivatives paired with diphenylphosphine groups enable enantioselective C–C bond formation (e.g., 70% yield in tricyclic indole synthesis) .

- Steric Tuning : Increasing substituent size at the 4-position (e.g., isopropyl → tert-butyl) enhances enantioselectivity by restricting rotational freedom .

- Coordination Studies : X-ray crystallography of Pd(II) complexes reveals distorted square-planar geometries, critical for stereocontrol .

Q. What challenges arise in synthesizing hypercoordinated organotin derivatives from this oxazoline, and how are they addressed?

- Methodological Answer :

- Tin Halide Stability : Dibromostannanes (e.g., 2-(2-(dibromo(phenyl)stannyl)phenyl)-derivatives) are prone to hydrolysis. Use anhydrous EtOH and NaBH₄ reduction at -84°C to stabilize intermediates .

- Polymerization : Wilkinson’s catalyst (RhCl(PPh₃)₃) enables controlled dehydrogenative polymerization of stannyl-oxazolines, avoiding undesired branching .

- Characterization : ¹¹⁹Sn NMR (δ ~-200 ppm for Sn–C bonds) and X-ray diffraction confirm hypercoordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.